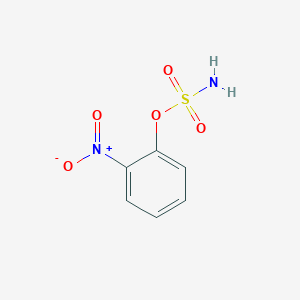
2-Nitrophenyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl sulfamate is an organic compound that contains a nitro group attached to a phenyl ring, which is further bonded to a sulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl sulfamate typically involves the reaction of 2-nitrophenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl sulfamate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form sulfamic acid and 2-nitrophenol.
Substitution: The sulfamate group can be substituted with other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Sulfamic acid and 2-nitrophenol.
Reduction: 2-Aminophenyl sulfamate.
Substitution: Various substituted phenyl sulfamates depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl sulfamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitrophenyl sulfamate involves its interaction with specific molecular targets. For example, as a steroid sulfatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of sulfate esters. This inhibition can lead to a decrease in the production of certain hormones, which is beneficial in the treatment of hormone-dependent cancers .
Comparison with Similar Compounds
- 4-Nitrophenyl sulfamate
- 2-Aminophenyl sulfamate
- Phenyl sulfamate
Comparison: 2-Nitrophenyl sulfamate is unique due to the presence of both a nitro group and a sulfamate group on the phenyl ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 4-Nitrophenyl sulfamate has the nitro group in a different position, which can affect its reactivity and applications .
Properties
IUPAC Name |
(2-nitrophenyl) sulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-14(11,12)13-6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMZHYUGLVHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
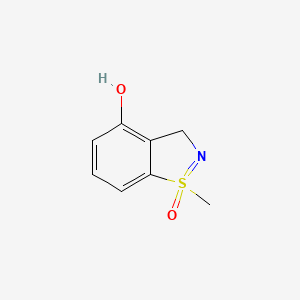
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)
![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
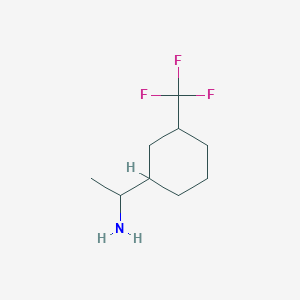
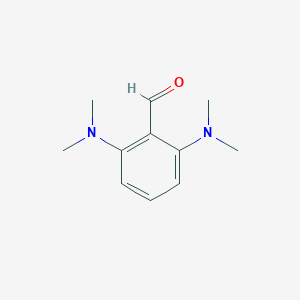
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
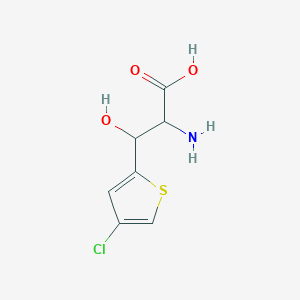

![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
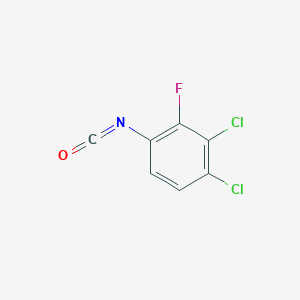


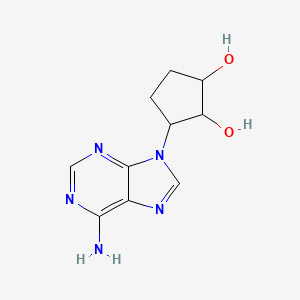
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
